N-(2,3-dichlorophenyl)-3-fluorobenzamide
Description
N-(2,3-Dichlorophenyl)-3-fluorobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2,3-dichlorophenyl group attached via an amide linkage. This compound belongs to a class of molecules where halogen atoms (Cl, F) are strategically positioned to modulate electronic, steric, and hydrogen-bonding properties, which are critical for biological activity or material applications.
The 2,3-dichlorophenyl moiety is notable for its electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C13H8Cl2FNO |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-10-5-2-6-11(12(10)15)17-13(18)8-3-1-4-9(16)7-8/h1-7H,(H,17,18) |
InChI Key |
URHMWFIPYFILCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Bioactivity: The 2,3-dichlorophenyl group is a recurring motif in dopamine receptor ligands (e.g., compound from ), where its electron-withdrawing nature enhances receptor binding. In contrast, fluorinated analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide exhibit weaker hydrophobic interactions but stronger hydrogen-bonding networks, as seen in crystallographic studies . Replacement of fluorine with chlorine (e.g., 2-chloro vs.
Hydrogen-Bonding and Crystallography :
- Fluorine at the 3-position (as in the target compound) participates in weak F···H-N interactions, a feature shared with N-(2,3-difluorophenyl)-2-fluorobenzamide . These interactions influence crystal packing and stability, which are critical for material science applications.
- In contrast, chlorine substituents (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) prioritize halogen bonding (Cl···π) over hydrogen bonding, leading to distinct solid-state architectures .
Biological Activity Trends: Antimicrobial Activity: The triazine-quinoline hybrid () exhibits superior activity against Gram-positive bacteria compared to simpler benzamides, likely due to extended π-conjugation and additional hydrogen-bonding sites. Receptor Selectivity: Piperazine-linked analogs (e.g., ) show enhanced dopamine D3 receptor selectivity (>100-fold over D2), attributed to the flexibility of the pentanamide spacer and thiophenyl group.
Thermodynamic and Solubility Data
- Fluorinated benzamides generally exhibit lower melting points (mp ~120–150°C) compared to chlorinated analogs (mp ~160–190°C), reflecting reduced crystal lattice stability from weaker F···H interactions .
- LogP values for 2,3-dichlorophenyl derivatives range from 3.5–4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neuroactive compounds .
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